tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate typically involves the reaction of o-phenylenediamine with an appropriate ketone or aldehyde under acidic or basic conditions. One common method includes the use of tert-Butyl hydroperoxide (TBHP) as an oxidizing agent . The reaction conditions often require a catalyst, such as acetic acid, to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production methods for quinoxalines, including this compound, often involve transition-metal-free catalysis to ensure eco-friendly and cost-effective synthesis . This approach minimizes the use of toxic and expensive catalysts, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like TBHP.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride.
Catalysts: Acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can lead to the formation of partially or fully reduced quinoxalines.
Scientific Research Applications
tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate has several scientific research applications:
Mechanism of Action
The exact mechanism of action of tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-quinoxaline-1-carboxylic acid tert-butyl ester .
- N-cyclohexyl-3,4,4a,5,6,7,8,8a-octahydro-3,3-dimethylquinoxalin-2-amine .
- N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-3-methyl-3-p-tolylquinoxalin-2-amine .
Uniqueness
tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate is unique due to its specific tert-butyl and dimethylamino substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H29N3O2 |
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Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl 5-(dimethylamino)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-9-16-13-11(17(4)5)7-6-8-12(13)18/h11-13,16H,6-10H2,1-5H3 |
InChI Key |
KZHVQRIZDQEOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCCC2N(C)C |
Origin of Product |
United States |
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